molecular formula C15H14N4O3 B293132 ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate

ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate

Cat. No. B293132
M. Wt: 298.3 g/mol
InChI Key: NCGAPZADCCADBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been suggested that it may interact with adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate in lab experiments include its potential to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate. One direction is to further investigate its mechanism of action and potential interactions with other receptors. Another direction is to study its potential use in the treatment of other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Additionally, its potential use as a therapeutic agent in cancer treatment can also be explored.

Synthesis Methods

Ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate can be synthesized via a multistep reaction process. The first step involves the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one with hydrazine hydrate to form 4-phenyl-3,4-dihydropyrimidin-2(1H)-hydrazine. The second step involves the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-hydrazine with ethyl acetoacetate to form ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate.

Scientific Research Applications

Ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl 2-(7-oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetate

InChI

InChI=1S/C15H14N4O3/c1-2-22-14(21)9-18-12(11-6-4-3-5-7-11)8-13(20)19-15(18)16-10-17-19/h3-8,10H,2,9H2,1H3

InChI Key

NCGAPZADCCADBV-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=CC(=O)N2C1=NC=N2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)N2C1=NC=N2)C3=CC=CC=C3

Origin of Product

United States

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